4-(Ethenesulfonyl)-3-fluorobenzonitrile
Description
4-(Ethenesulfonyl)-3-fluorobenzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a fluorine atom at the 3-position and an ethenesulfonyl group at the 4-position. While direct data on this specific compound are absent in the provided evidence, its structural analogs—3-fluorobenzonitrile derivatives—are extensively studied for their applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
4-ethenylsulfonyl-3-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c1-2-14(12,13)9-4-3-7(6-11)5-8(9)10/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCBBUUATAYONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=C(C=C(C=C1)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical sulfur dioxide insertion and fluorination strategy, which uses carboxylic acids, a reductant, a sulfur dioxide surrogate, and an electrophilic fluorination reagent such as N-fluorobenzenesulfonimide . This method provides a convenient synthetic pathway and tolerates a wide range of functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Transition-metal catalyzed cross-coupling reactions and electrophilic fluorosulfonylating reagents are often employed to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(Ethenesulfonyl)-3-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Substitution: The fluorine atom and nitrile group can participate in nucleophilic substitution reactions, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
4-(Ethenesulfonyl)-3-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Ethenesulfonyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. The ethenesulfonyl group can act as an electrophilic warhead, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modify protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. This contrasts with electron-donating groups like dimethylamino, which may increase solubility and bioavailability .
- Bromomethyl Group : In 4-(Bromomethyl)-3-fluorobenzonitrile, the bromine serves as a leaving group, enabling alkylation reactions in drug synthesis (e.g., GLUT1 inhibitors in ).
Spectroscopic and Physicochemical Properties
- Vibronic Features : 3-Fluorobenzonitrile derivatives exhibit distinct S₁ and D₀ state vibrational spectra. For example, 3-fluorobenzonitrile has an adiabatic ionization energy of 78,873 cm⁻¹, slightly higher than 2-fluorobenzonitrile (78,650 cm⁻¹) due to fluorine’s inductive effects .
- Thermal Stability: Bromomethyl and ethenesulfonyl groups may lower thermal stability compared to dimethylamino or pyrroloimidazole substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
